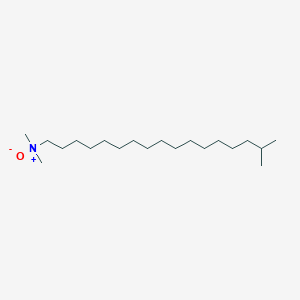
4-((2-Methoxy-5-methylphenyl)azo)naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-Methoxy-5-methylphenyl)azo)naphthol is an organic compound with the molecular formula C18H16N2O2 . It is a type of azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. Azo compounds are widely used in various industries, particularly in the production of dyes and pigments due to their vivid colors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Methoxy-5-methylphenyl)azo)naphthol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-methoxy-5-methylaniline, which is then coupled with naphthol to form the azo compound . The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The industrial methods also incorporate purification steps such as recrystallization and filtration to remove impurities and obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-((2-Methoxy-5-methylphenyl)azo)naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions to achieve substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-((2-Methoxy-5-methylphenyl)azo)naphthol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in staining techniques for microscopy due to its vivid color properties.
Medicine: Investigated for potential therapeutic applications, including as a component in drug formulations.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and other materials.
Wirkmechanismus
The mechanism of action of 4-((2-Methoxy-5-methylphenyl)azo)naphthol involves its interaction with molecular targets through its azo group. The compound can undergo redox reactions, influencing cellular processes and pathways. The azo group can also participate in electron transfer reactions, affecting the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((2-Methoxyphenyl)azo)naphthol
- 4-((2-Methylphenyl)azo)naphthol
- 4-((2-Chlorophenyl)azo)naphthol
Uniqueness
4-((2-Methoxy-5-methylphenyl)azo)naphthol is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which influence its chemical properties and reactivity. These substituents can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from other similar azo compounds .
Eigenschaften
CAS-Nummer |
93940-03-5 |
|---|---|
Molekularformel |
C18H16N2O2 |
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
4-[(2-methoxy-5-methylphenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C18H16N2O2/c1-12-7-10-18(22-2)16(11-12)20-19-15-8-9-17(21)14-6-4-3-5-13(14)15/h3-11,21H,1-2H3 |
InChI-Schlüssel |
FWAFJTHBQBNFMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)N=NC2=CC=C(C3=CC=CC=C32)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-Hydroxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12646286.png)
![2-[(3S)-3-methylpentoxy]carbonylbenzoic acid](/img/structure/B12646291.png)




